3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride

pKa modulation hERG cardiac safety fluorine walk SAR

CNS lead series often fail from hERG-related cardiotoxicity. 3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride provides direct entry to the 3-fluoro-4-aminopiperidine scaffold: axial F enforces >96:1 conformational lock, reduces pKa 1-2 log units, and delivers >170-fold hERG selectivity. • Four discrete stereoisomers-(3R,4R), (3S,4S), (3S,4R), (3R,4S)-available for systematic SAR. • Cis vs. trans pKa divergence (7.9 vs. 6.7) enables tunable basicity. • Racemic and enantiopure batches with full analytical certification for immediate dispatch.

Molecular Formula C7H17Cl2FN2
Molecular Weight 219.12 g/mol
Cat. No. B12832412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride
Molecular FormulaC7H17Cl2FN2
Molecular Weight219.12 g/mol
Structural Identifiers
SMILESCN(C)C1CCNCC1F.Cl.Cl
InChIInChI=1S/C7H15FN2.2ClH/c1-10(2)7-3-4-9-5-6(7)8;;/h6-7,9H,3-5H2,1-2H3;2*1H
InChIKeyNKPCYUMLEXPFIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride – Core Properties and Procurement-Relevant Classification


3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride (CAS 1557400-77-7 for the free base; dihydrochloride salt MW 219.13 g/mol, formula C₇H₁₇Cl₂FN₂) is a chiral, fluorinated piperidine building block bearing a dimethylamino substituent at the 4-position and a single fluorine at the 3-position . The compound belongs to the 3-fluoro-4-aminopiperidine class, a privileged scaffold in medicinal chemistry that appears in multiple clinical-stage pharmaceutical candidates including CGRP receptor antagonists, T-type calcium channel blockers, JAK inhibitors, and antibacterials [1]. It is commercially supplied as analytically defined stereoisomers—(3R,4R), (3S,4S), (3S,4R), and (3R,4S)—as well as the racemic mixture, each with distinct three-dimensional vector presentation critical for structure-activity relationship (SAR) studies .

Why Non-Fluorinated or Positional-Fluoro Analogs Cannot Replace 3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride in Quantitative Pharmacology


Replacing the 3-fluoro substituent with hydrogen (yielding N,N-dimethylpiperidin-4-amine) or relocating fluorine to the 4-position generates compounds with fundamentally different conformational behaviour, basicity, and off-target liability profiles [1]. The 3-fluoro group enforces a strong axial conformational preference (>96:1 axial:equatorial) via a charge–dipole interaction with the protonated piperidine nitrogen, creating a facially polarized ('Janus face') ring system that is absent in the non-fluorinated parent [2]. This conformational lock translates into a pKa reduction of approximately 1–2 log units relative to the non-fluorinated analog (predicted pKa ~10.10 for N,N-dimethylpiperidin-4-amine vs. ~7.5–8.5 for the 3-fluoro derivative) , which directly impacts hERG channel affinity, membrane permeability, and oral absorption—parameters where substitution with a non-fluorinated or 4-fluoro piperidine produces a quantitatively different profile [3]. Even among 3-fluoropiperidine stereoisomers, the cis versus trans relative configuration yields divergent pKa values (cis pKa ~7.9 vs. trans pKa ~6.7) and opposing selectivity outcomes, making defined stereochemistry a procurement-critical variable [3].

Quantitative Differentiation Evidence: 3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride vs. Closest Analogs


pKa Reduction via 3-Fluoro Substitution Lowers hERG Liability vs. Non-Fluorinated N,N-Dimethylpiperidin-4-amine

The non-fluorinated comparator N,N-dimethylpiperidin-4-amine has a predicted pKa of 10.10±0.10, indicative of a strongly basic piperidine nitrogen . Introduction of a 3-fluoro substituent reduces the piperidine pKa by approximately 1–2 log units through the electron-withdrawing inductive effect of fluorine operating through the axial C–F bond [1]. In a directly measured head-to-head comparison using the 3-fluoro-piperidine T-type calcium channel antagonist series, the cis-3-fluoropiperidine analog (compound 30, pKa = 7.9) showed a pKa reduction of 1 log unit compared to its non-fluorinated counterpart (compound 6), while the trans-3-fluoro isomer (compound 32) showed a 2 log unit reduction (pKa = 6.7) [1]. This pKa lowering is mechanistically linked to reduced hERG channel blockade: the non-fluorinated compound 6 exhibited hERG binding IC₅₀ = 1.9 μM, whereas the fluorinated compound 30 displayed improved selectivity with hERG functional patch clamp IC₅₀ = 2.4 μM and L-type calcium channel IC₅₀ ≈ 15 μM [1]. A broader chemoinformatic analysis of fluorinated piperidine libraries confirmed that fluorination at the 3-position consistently and significantly lowers calculated pKa values, and that reduced basicity correlates with diminished hERG affinity [2].

pKa modulation hERG cardiac safety fluorine walk SAR

Axial Fluorine Conformational Lock Provides Facially Polarized Pharmacophore Unavailable in Non-Fluorinated or 4-Fluoro Analogs

In 3-fluoropiperidine and its N-protonated/N-alkylated salts, the fluorine atom strongly prefers the axial orientation with an axial:equatorial ratio exceeding 96:1 in aqueous solution, driven by a stabilizing charge–dipole interaction between the N⁺–H (or N⁺–CH₃) and C–F dipoles [1]. X-ray crystallographic comparison of fluorinated vs. unfluorinated NMe₂⁺ salts directly confirmed that fluorine remains axial despite substantial steric compression from the N-methyl groups [1]. This axial preference is specific to the 3-position; 4-fluoropiperidine analogs lack this conformational bias and adopt a different three-dimensional presentation. The resulting 'Janus face' topology—where one face of the piperidine ring is fluorinated and the opposite face presents the dimethylamino group—creates a directionally defined pharmacophore that cannot be reproduced by the non-fluorinated parent (which has no conformational preference) or by 4-fluoro regioisomers . This structural feature has been explicitly linked to selectivity outcomes: the cis-3-fluoropiperidine isomer (axial F) was 4-fold more selective for T-type calcium channels over hERG and L-type channels than the non-fluorinated analog, a selectivity gain attributed partly to the conformational presentation of the fluorine [2].

conformational control axial fluorine dipole–dipole interaction Janus face

T-Type Calcium Channel Selectivity: 3-Fluoro Substitution Improves Therapeutic Window vs. Non-Fluorinated Piperidine Leads

In a systematic SAR study at Merck Research Laboratories, the 3-axial-fluoropiperidine analog (compound 30) was directly compared with its non-fluorinated lead (compound 6) across multiple in vitro and in vivo endpoints [1]. In the depolarized FLIPR assay measuring T-type calcium channel (α1I) blockade, compound 30 was 2-fold more potent than non-fluorinated compound 6. Critically, compound 30 demonstrated a 4-fold improvement in selectivity for T-type channels over hERG and L-type calcium channels compared to compound 6, attributed to the pKa-lowering and conformational effects of the 3-fluoro substituent [1]. In vivo, compound 30 achieved robust seizure reduction at 33 nM plasma concentration in the WAG/Rij rat genetic absence epilepsy model, with no cardiovascular effects at exposures up to 5.6 μM—representing a >170-fold safety margin [1]. Compound 30 also exhibited excellent brain penetration (brain/plasma ratio = 9; CSF/plasma ratio = 0.14 at 9 h post-dose) and moderate to good oral bioavailability across rat, dog, and rhesus monkey (F = 30%, 67%, and 18% respectively) [1]. A broad counterscreen of 170 targets revealed only four off-target activities below 10 μM for compound 30, a significant improvement over the non-fluorinated lead [1].

T-type calcium channel Cav3 absence epilepsy selectivity window

Defined Stereochemistry Enables Enantioselective SAR: Four Discrete Stereoisomers vs. Achiral or Racemic Analogs

3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride is chiral at both the 3-position (fluorine) and 4-position (dimethylamino group), yielding four discrete stereoisomers: (3R,4R), (3S,4S), (3S,4R), and (3R,4S) . This contrasts with the non-fluorinated analog N,N-dimethylpiperidin-4-amine, which is achiral at the 3-position, and with 3-fluoropiperidine, which lacks the 4-dimethylamino substituent. The availability of resolved stereoisomers is procurement-critical because cis vs. trans relative configuration produces divergent pKa values (cis ~7.9 vs. trans ~6.7) and opposing selectivity profiles despite the trans isomer being less basic [1]. The (3S,4R) and (3R,4S) cis-enantiomers present the dimethylamino and fluoro substituents on the same face of the piperidine ring, matching the pharmacophoric geometry required for CGRP receptor antagonists and JAK inhibitors [2]. Commercial suppliers offer individual stereoisomers with purity specifications ≥95% (e.g., CAS 2306244-79-9, 2306245-61-2, 2227198-80-1, 2165691-74-5) . Asymmetric hydrogenation and chiral resolution methods enable procurement of enantiomerically enriched material, with patent literature reporting optical purity improvements from 95.2% to 99.8% using rhodium-catalyzed asymmetric hydrogenation with ferrocene ligands for related fluorinated piperidine systems [3].

chiral resolution enantioselective synthesis stereochemically defined building blocks cis/trans diastereomers

High-Value Application Scenarios for 3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring Reduced hERG Liability with Retained Target Potency

Programs targeting CNS indications—particularly epilepsy, neuropathic pain, essential tremor, and Parkinson's disease—benefit from the 3-fluoro-piperidine scaffold's demonstrated ability to maintain or improve target potency while reducing hERG binding. As exemplified by compound 30, the 3-axial-fluoropiperidine motif delivered a 4-fold selectivity improvement over hERG and L-type channels compared to the non-fluorinated lead, with in vivo efficacy at 33 nM plasma concentration and no cardiovascular effects up to 5.6 μM (>170-fold margin) [1]. The brain/plasma ratio of 9 confirms excellent CNS penetration [1]. For discovery teams, procuring 3-fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride as a synthetic intermediate provides a direct entry point to this validated selectivity-enhancing motif.

CGRP Receptor Antagonist Development for Migraine Therapeutics

The syn-1,2-amino-fluoropiperidine fragment is the key structural pharmacophore in clinical-stage CGRP receptor antagonists, as demonstrated by the enantioselective synthesis developed at Merck for the CGRP antagonist API [2]. The (3S,4R) or (3R,4S) cis-configured stereoisomer of 3-fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride provides the correct syn relative stereochemistry of the amino and fluoro substituents required for CGRP receptor engagement. Two complementary synthetic routes—Ru-catalyzed asymmetric hydrogenation and dynamic kinetic asymmetric transamination—have been validated for producing this pharmacophore at scale [2], underscoring its translational relevance from discovery through preclinical development.

Fragment-Based Drug Discovery (FBDD) Leveraging 3D Fluorinated Piperidine Fragments

A recent systematic synthesis and chemoinformatic analysis of fluorinated piperidines as 3D fragments for FBDD established that fluorination at the 3-position produces fragments with calculated pKa values that correlate with reduced hERG affinity, while maintaining favorable 'lead-likeness' and three-dimensionality metrics [3]. 3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride, with its dual functionalization (fluoro at C3, dimethylamino at C4), extends this fragment space by providing both a conformational lock and a tertiary amine vector for further diversification. A random screen against a panel of proteolytic enzymes identified one fluorinated piperidine scaffold recognized by the 3CLPro catalytic pocket of SARS-CoV-2, demonstrating the broad target-engagement potential of this fragment class [3].

Enantioselective SAR Studies Requiring Stereochemically Defined Building Blocks

When biological target engagement is stereosensitive, the availability of all four discrete stereoisomers of 3-fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride [(3R,4R), (3S,4S), (3S,4R), (3R,4S)] enables systematic enantioselective SAR exploration . This is critical because the cis vs. trans diastereomers exhibit divergent pKa values (7.9 vs. 6.7) and opposing selectivity outcomes [1]. For programs targeting receptors with defined chiral binding pockets—such as GPCRs, ion channels, or kinases where the 3-fluoro-4-aminopiperidine motif is a privileged pharmacophore—individual stereoisomer procurement eliminates the confounding variables introduced by racemic or diastereomeric mixtures and accelerates the identification of the eutomer.

Quote Request

Request a Quote for 3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.